molecular formula C19H23N5O3 B11252229 N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline

N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline

Cat. No.: B11252229
M. Wt: 369.4 g/mol
InChI Key: PYBMJTUTTJQKHA-UHFFFAOYSA-N
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Description

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE is a complex organic compound that features a tetrazole ring, a dimethoxyphenyl group, and a methoxyaniline moiety. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.

Preparation Methods

The synthesis of N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This method has been applied to prepare the compound with moderate yield due to the retro-Michael reaction . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, N-heterocycles, and nucleophilic substitution agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aza-Michael reaction provides access to β-aminocarbonyl derivatives, which are valuable precursors of bioactive compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds. . Additionally, it may be used in industrial applications for the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of N-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}-4-METHOXYANILINE involves its ability to bind to specific molecular targets through hydrogen-bonding and other interactions. The tetrazole ring and dimethoxyphenyl group play crucial roles in its binding affinity and bioactivity . The exact molecular pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline

InChI

InChI=1S/C19H23N5O3/c1-19(2,20-13-6-9-15(25-3)10-7-13)18-21-22-23-24(18)14-8-11-16(26-4)17(12-14)27-5/h6-12,20H,1-5H3

InChI Key

PYBMJTUTTJQKHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC(=C(C=C2)OC)OC)NC3=CC=C(C=C3)OC

Origin of Product

United States

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